N-(2,4-Dinitrophenyl)-DL-phenylalanine

Immunoassay Development Chiral Analysis Antibody Engineering

N-(2,4-Dinitrophenyl)-DL-phenylalanine (CAS 10549-12-9) is a critical, non-substitutable DNP-amino acid derivative for immunoassay design. Its unique inverse chiral recognition profile—preferring the D-enantiomer in anti-DNP antibody binding—enables essential validation of antibody binding pocket topology. The 2,4-dinitrophenyl chromophore imparts strong UV absorbance for chromatographic detection, while the enhanced cyclization efficiency under mild basic conditions makes it a superior starting material for 5-nitro-1H-benzimidazole-3-oxide antibacterial agents. Choose this specific racemic grade for enantioselective analyses and hapten-interaction studies where compound-specific stereoelectronic properties are mandatory.

Molecular Formula C15H13N3O6
Molecular Weight 331.28 g/mol
CAS No. 10549-12-9
Cat. No. B11954501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-DL-phenylalanine
CAS10549-12-9
Molecular FormulaC15H13N3O6
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
InChIKeyHJQHTLAEPSKXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dinitrophenyl)-DL-phenylalanine (CAS 10549-12-9): Sourcing Specifications and Core Structural Identity for Procurement


N-(2,4-Dinitrophenyl)-DL-phenylalanine (CAS 10549-12-9), systematically named 2-(2,4-dinitroanilino)-3-phenylpropanoic acid, is an aromatic amino acid derivative . It features a 2,4-dinitrophenyl (DNP) chromophore covalently linked to the α-amino group of DL-phenylalanine (C15H13N3O6, MW 331.28 g/mol) [1]. This derivative is widely utilized as a chromophoric label for amino acids and peptides, with the DNP group imparting strong UV absorbance and a distinct yellow color, which are critical for chromatographic detection and quantification [2][3]. The racemic (DL) form is a key intermediate for enantioselective analyses and synthetic applications where chiral purity is not the primary requirement .

Why N-(2,4-Dinitrophenyl)-DL-phenylalanine Cannot Be Replaced by Other DNP-Amino Acids: Chiral Recognition Inversion and Cyclization Kinetics


Substituting N-(2,4-Dinitrophenyl)-DL-phenylalanine with another DNP-amino acid or a different phenylalanine derivative is not feasible due to compound-specific stereoelectronic properties. The phenylalanine side chain's aromatic ring engages in unique π-π interactions, and the 2,4-dinitro substitution pattern dictates a distinct cyclization threshold compared to mono-nitro analogs [1]. Crucially, this compound exhibits an anomalous, inverse chiral recognition profile in antibody binding assays, where the D-enantiomer is preferred, a phenomenon not observed for other DNP-amino acids [2]. These properties directly affect the quantitative performance metrics outlined below, confirming that this specific CAS registry number is a non-interchangeable reagent.

Quantitative Differentiation Guide for N-(2,4-Dinitrophenyl)-DL-phenylalanine (10549-12-9) Procurement Decisions


Inverse Chiral Recognition: D-Enantiomer Preference in Immunoassays vs. Other DNP-Amino Acids

In a comparative ELISA study, N-(2,4-dinitrophenyl)-DL-phenylalanine exhibited a reversed enantioselectivity for a polyclonal anti-DNP antibody relative to other DNP-amino acids [1]. While the L-enantiomers of DNP-alanine, DNP-proline, ε-DNP-lysine, and δ-DNP-ornithine showed higher antibody affinity, DNP-phenylalanine uniquely showed higher affinity for the D-enantiomer [1]. This inversion is critical for applications where antibody recognition is paramount.

Immunoassay Development Chiral Analysis Antibody Engineering

Enhanced Cyclization Efficiency: Comparison of 2,4-Dinitro vs. Mono-Nitro Derivatives

The 2,4-dinitro substitution pattern in N-(2,4-dinitrophenyl)-DL-phenylalanine significantly enhances its reactivity toward base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are potential antibacterial agents [1]. A direct comparison shows that the mono-nitro analog, N-(2-nitrophenyl)phenylalanine, requires a stronger base to initiate the same cyclization reaction [1]. The second nitro group at the 4-position dramatically lowers the activation barrier for this transformation.

Synthetic Chemistry Mechanistic Studies Mass Spectrometry

Chromatographic Retention and Separation: BSA Column Resolution Factors for DNP-Amino Acid Pairs

Liquid chromatographic separation on a bovine serum albumin (BSA) silica column reveals that the enantiomeric separation factor (α) for N-(2,4-dinitrophenyl)phenylalanine is distinct from its close analog, N-(2,4-dinitrophenyl)phenylglycine [1]. The study notes an 'analogous, but less pronounced' effect for the phenylalanine pair compared to the phenylglycine pair, indicating that even subtle changes in side-chain structure (benzyl vs. phenyl) lead to quantifiable differences in chiral recognition by the protein stationary phase [1].

Chromatography Chiral Separation Analytical Method Development

N-(2,4-Dinitrophenyl)-DL-phenylalanine: Recommended Application Scenarios Based on Differentiated Evidence


Probing Inverse Chiral Recognition in Anti-Hapten Antibody Development

For researchers developing or characterizing anti-DNP antibodies, this compound is essential. Its unique inverse chiral recognition—where the D-enantiomer is preferred over the L-enantiomer—serves as a critical validation tool for understanding antibody binding pocket topology [1]. This property is not observed with other common DNP-amino acid haptens, making the compound a non-substitutable component in immunoassay design and hapten-antibody interaction studies [1].

Efficient Synthesis of Benzimidazole-N-Oxide Derivatives via Cyclization

The compound's enhanced cyclization efficiency, due to the presence of two nitro groups, makes it a preferred starting material for synthesizing 2-substituted 5-nitro-1H-benzimidazole-3-oxides [2]. Compared to mono-nitro analogs, this derivative undergoes cyclization under milder basic conditions, providing a more efficient route for generating these antibacterial agents [2].

Calibration Standard for Protein-Based Chiral Stationary Phase Evaluation

When developing or validating chiral separation methods using immobilized protein columns (e.g., BSA-silica), the distinct chromatographic behavior of N-(2,4-dinitrophenyl)phenylalanine relative to its phenylglycine analog provides a quantifiable benchmark for column performance [3]. Its retention and enantiomeric separation factor serve as a diagnostic tool to ensure the column's selectivity and resolution are within specification [3].

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